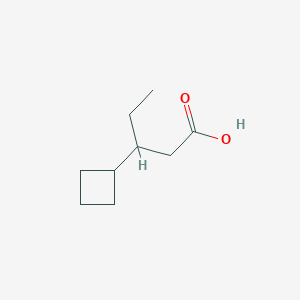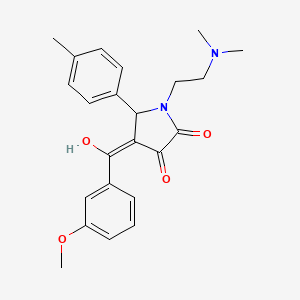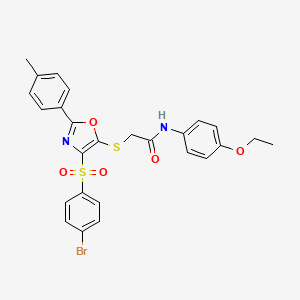![molecular formula C15H16N4OS B2710203 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034298-12-7](/img/structure/B2710203.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene moiety, a triazole ring, and a carboxamide group
Mécanisme D'action
Target of Action
Related compounds with a benzo[b]thiophen-2-yl structure have been shown to have affinity towards 5-ht 1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
It is suggested that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions may impact the binding affinity of related compounds .
Biochemical Pathways
Compounds that interact with 5-ht 1a serotonin receptors can influence a variety of physiological functions and may be implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
Related compounds have been shown to display micromolar affinity towards 5-ht 1a sites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using benzo[b]thiophene-3-boronic acid and an appropriate halide.
Introduction of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene moiety with a suitable alkylating agent under basic conditions.
Formation of the triazole ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the carboxamide group: The final step involves the reaction of the triazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin receptors.
Biological Studies: The compound is used in studies related to its binding affinity and selectivity towards various biological targets.
Chemical Biology: It serves as a probe in chemical biology to study the function of specific proteins and enzymes.
Industrial Applications: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b]thiophene derivatives: Compounds such as benzo[b]thiophene-2-carboxamide share structural similarities and exhibit similar biological activities.
Triazole derivatives: Compounds like 1-methyl-1H-1,2,3-triazole-4-carboxamide are structurally related and have comparable chemical properties.
Uniqueness
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a benzo[b]thiophene moiety, a triazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-10(16-15(20)13-8-19(2)18-17-13)7-11-9-21-14-6-4-3-5-12(11)14/h3-6,8-10H,7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWUXBOPPBYBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Thiophen-2-YL)-4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidine-1-carboxamide](/img/structure/B2710120.png)
![N-cyclohexyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2710122.png)
![1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2710123.png)
![N-cyclohexyl-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2710124.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2710127.png)
![1-[4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2710130.png)

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)
![1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2710133.png)


![1-(4-benzoylbenzoyl)-3-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]thiourea](/img/structure/B2710138.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
